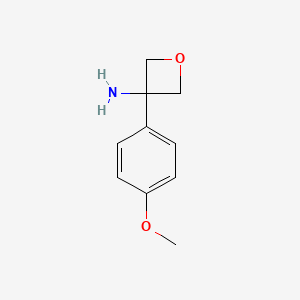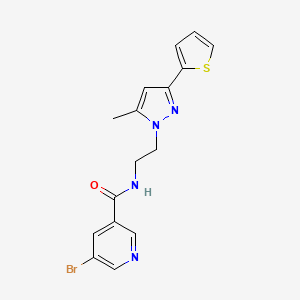
5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid
描述
5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid: is an organic compound with the molecular formula C11H8ClNO2. It is a white crystalline solid that is soluble in some organic solvents like methanol and dichloromethane but insoluble in water . This compound is notable for its incorporation of both a chloro-substituted benzoic acid and a pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with pyrrole under basic conditions. The process includes esterification followed by hydrolysis to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but scaled up. This involves careful control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic or catalytic conditions.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reactions but can include various substituted benzoic acids or pyrrole derivatives .
科学研究应用
Chemistry: In chemistry, 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been studied for its cytotoxic activity against certain cancer cell lines .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups .
作用机制
The mechanism of action for 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the presence of the pyrrole ring often contributes to its biological activity .
相似化合物的比较
- 2-Chloro-5-pyrrol-1-yl-benzoic acid
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
Uniqueness: 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5-chloro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXORLGHDHUTZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55540-33-5 | |
| Record name | 5-chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B2729709.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)
![N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide](/img/structure/B2729711.png)


![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B2729720.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)


![2-methoxy-3-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2729731.png)
